molecular formula C23H23N3O3S B4061356 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide

2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide

Cat. No. B4061356
M. Wt: 421.5 g/mol
InChI Key: UINIAOMAPXCAKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide involves multi-step chemical processes, starting from basic heterocyclic compounds. For example, the synthesis of related compounds has been demonstrated through reactions involving cyanothioacetamide and aromatic aldehydes, followed by further modifications and cyclizations to achieve the target molecular structure (Krivokolysko et al., 2001).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by complex heterocyclic systems that include pyridine and thione functionalities. The structural analysis often involves X-ray diffraction methods to elucidate the exact configuration and bonding arrangements, providing insights into the molecular geometry and the orientation of functional groups (Krivokolysko et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups like cyano, thio, and acetamide moieties. These functionalities participate in various chemical reactions, including alkylation, condensation, and cyclization, leading to the formation of new heterocyclic compounds with potential biological activities. The reactions often involve regioselective attacks and are influenced by the specific conditions such as solvents, catalysts, and temperature (Shams et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis and potential drug development. These properties are determined using various analytical techniques, including spectroscopy and crystallography, to understand the compound's behavior in different environments and its stability (Dyachenko et al., 2001).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, play a significant role in the compound's utility in synthesis and its interaction with biological systems. These properties are influenced by the compound's molecular structure and the electronic distribution within its molecules, which can be studied through experimental and computational methods to predict its behavior in chemical reactions and biological environments (Shams et al., 2010).

properties

IUPAC Name

2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-15-8-4-6-10-19(15)25-22(28)14-30-23-18(13-24)17(12-21(27)26-23)16-9-5-7-11-20(16)29-2/h4-11,17H,3,12,14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINIAOMAPXCAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide
Reactant of Route 5
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide

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